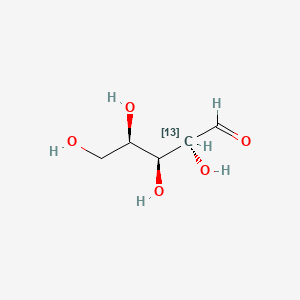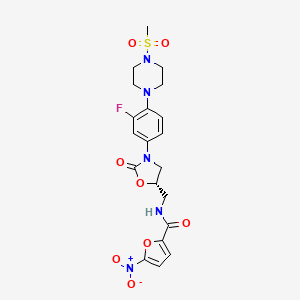
(R)-Etodolac-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Etodolac-d4 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. This compound is specifically labeled with deuterium, a stable hydrogen isotope, which can be used in various scientific research applications. The deuterium labeling helps in tracing the metabolic pathways and understanding the pharmacokinetics of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Etodolac-d4 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Etodolac with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of Etodolac can directly incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of ®-Etodolac-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
®-Etodolac-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ®-Etodolac-d4 into its reduced forms.
Substitution: The deuterium atoms in ®-Etodolac-d4 can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
®-Etodolac-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and understand the pharmacokinetics of Etodolac in the body.
Drug Metabolism: Helps in studying the metabolism of Etodolac and identifying its metabolites.
Isotope Labeling: Employed in various research fields for isotope labeling studies.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Wirkmechanismus
The mechanism of action of ®-Etodolac-d4 is similar to that of Etodolac. It works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ®-Etodolac-d4 reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etodolac: The non-deuterated form of ®-Etodolac-d4.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A commonly used NSAID for pain and inflammation.
Uniqueness
®-Etodolac-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and drug metabolism research. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
291.38 g/mol |
IUPAC-Name |
2-[(1R)-3,3,4,4-tetradeuterio-1,8-diethyl-9H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1/i8D2,9D2 |
InChI-Schlüssel |
NNYBQONXHNTVIJ-HXDATLCLSA-N |
Isomerische SMILES |
[2H]C1(C2=C([C@@](OC1([2H])[2H])(CC)CC(=O)O)NC3=C(C=CC=C23)CC)[2H] |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


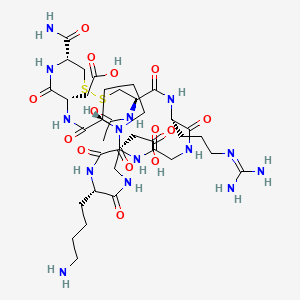
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
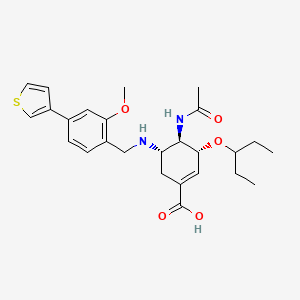

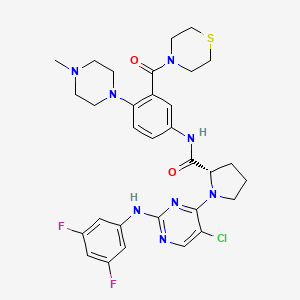

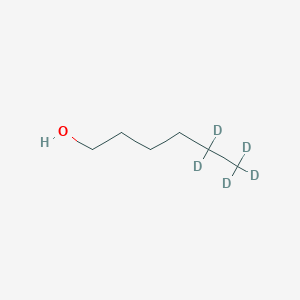


![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)

